Benzamide, 5-amino-N-pentyl-2-(2-propynyloxy)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 5-amino-N-pentyl-2-(2-propynyloxy)- typically involves the reaction of 5-amino-N-pentyl-2-hydroxybenzamide with propargyl bromide in the presence of a base such as sodium hydroxide . The reaction is carried out in an organic solvent like isopropyl alcohol under reflux conditions to facilitate the formation of the propynyloxy group .
Industrial Production Methods
While specific industrial production methods for Benzamide, 5-amino-N-pentyl-2-(2-propynyloxy)- are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
Benzamide, 5-amino-N-pentyl-2-(2-propynyloxy)- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; in anhydrous ether or tetrahydrofuran.
Substitution: Various nucleophiles; in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Scientific Research Applications
Benzamide, 5-amino-N-pentyl-2-(2-propynyloxy)- has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzamide, 5-amino-N-pentyl-2-(2-propynyloxy)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzamide, 5-amino-N-ethyl-2-(2-propynyloxy)-: Similar structure with an ethyl group instead of a pentyl group.
Benzamide, 5-amino-N-butyl-2-(2-propynyloxy)-: Similar structure with a butyl group instead of a pentyl group.
Uniqueness
Benzamide, 5-amino-N-pentyl-2-(2-propynyloxy)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
30533-82-5 |
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Molecular Formula |
C15H20N2O2 |
Molecular Weight |
260.33 g/mol |
IUPAC Name |
5-amino-N-pentyl-2-prop-2-ynoxybenzamide |
InChI |
InChI=1S/C15H20N2O2/c1-3-5-6-9-17-15(18)13-11-12(16)7-8-14(13)19-10-4-2/h2,7-8,11H,3,5-6,9-10,16H2,1H3,(H,17,18) |
InChI Key |
UQFPCYPXSIRWKC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC(=O)C1=C(C=CC(=C1)N)OCC#C |
Origin of Product |
United States |
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